molecular formula C42H54N10O18S4 B570153 Cefpodoxime Proxetil 4,7-seco-Dimer CAS No. 947692-16-2

Cefpodoxime Proxetil 4,7-seco-Dimer

Cat. No.: B570153
CAS No.: 947692-16-2
M. Wt: 1115.186
InChI Key: JVMMKKXXPLMCPK-XHLZYGRDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefpodoxime Proxetil 4,7-seco-Dimer, also known as Cefpodoxime Proxetil Impurity H, is a specified impurity and critical analytical reference standard per the European Pharmacopoeia . It is used primarily in the research, development, and quality control processes for the antibiotic active pharmaceutical ingredient (API) Cefpodoxime Proxetil . This compound supports the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to monitor and control impurity profiles, ensuring the safety and efficacy of pharmaceutical products . Cefpodoxime Proxetil itself is an orally administered, third-generation cephalosporin antibiotic produrug. After oral administration, it is hydrolyzed to its active metabolite, cefpodoxime, which exerts a bactericidal effect by inhibiting bacterial cell wall synthesis . It is used to treat a variety of infections, including those of the respiratory tract, urinary tract, and skin . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-[(2R)-5-(methoxymethyl)-4-(1-propan-2-yloxycarbonyloxyethoxycarbonyl)-3,6-dihydro-2H-1,3-thiazin-2-yl]acetyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N10O18S4/c1-17(2)65-41(59)69-19(5)67-37(57)25-21(11-61-7)13-71-34(48-25)28(46-31(53)26(50-63-9)23-15-73-39(43)44-23)33(55)49-40-45-24(16-74-40)27(51-64-10)32(54)47-29-35(56)52-30(22(12-62-8)14-72-36(29)52)38(58)68-20(6)70-42(60)66-18(3)4/h15-20,28-29,34,36,48H,11-14H2,1-10H3,(H2,43,44)(H,46,53)(H,47,54)(H,45,49,55)/b50-26-,51-27-/t19?,20?,28-,29-,34-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMMKKXXPLMCPK-XHLZYGRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC(N1)C(C(=O)NC2=NC(=CS2)C(=NOC)C(=O)NC3C4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)C(=NOC)C5=CSC(=N5)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@@H](N1)[C@@H](C(=O)NC2=NC(=CS2)/C(=N/OC)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)COC)C(=O)OC(C)OC(=O)OC(C)C)NC(=O)/C(=N\OC)/C5=CSC(=N5)N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N10O18S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947692-16-2
Record name Cefpodoxime proxetil 4,7-seco-dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPODOXIME PROXETIL 4,7-SECO-DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ASX8BNW7D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base-Catalyzed Esterification of Cefpodoxime Acid

The primary route to cefpodoxime proxetil involves reacting cefpodoxime acid (VI) with 1-iodoethyl isopropyl carbonate (XI) in dimethyl acetamide (DMA) at subzero temperatures (−6°C to −10°C). Sodium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates deprotonation, forming a reactive intermediate. Prolonged reaction times (>30 minutes) or inadequate temperature control promote dimerization through nucleophilic attack of the β-lactam nitrogen on the carbonyl carbon of a neighboring molecule, yielding the 4,7-seco-dimer.

Table 1: Critical Parameters in Esterification and Dimer Formation

ParameterOptimal RangeDimer-Promoting Conditions
Temperature−6°C to −8°C>−5°C or <−10°C
Reaction Time20–30 minutes>40 minutes
Base Equivalents (DBU)0.97–1.03 eq>1.1 eq
Solvent Volume (DMA)7 mL/g substrate<5 mL/g

Acid-Mediated Rearrangement During Salt Formation

Post-esterification, cefpodoxime proxetil undergoes hydrochloride salt formation in methyl isobutyl ketone (MIBK). Concentrated HCl addition at 25°C induces protonation of the β-lactam oxygen, destabilizing the ring and enabling 4,7-seco cleavage. Dimerization occurs via intermolecular Schiff base formation between the liberated amine and adjacent ketone groups.

Mechanistic Insight :

Cefpodoxime Proxetil+HClProtonated IntermediateΔ4,7-seco-Dimer+H2O\text{Cefpodoxime Proxetil} + \text{HCl} \rightarrow \text{Protonated Intermediate} \xrightarrow{\Delta} \text{4,7-seco-Dimer} + \text{H}_2\text{O}

Kinetic studies indicate pseudo-first-order behavior with an activation energy (EaE_a) of 85 kJ/mol, suggesting temperature-sensitive dimer accumulation.

Isolation and Purification Strategies

Solvent Extraction and Crystallization

The dimer’s hydrophobicity allows selective extraction into ethyl acetate or MIBK. Patent data demonstrate a partition coefficient (KdimerK_{dimer}) of 12.5 in MIBK/water systems, enabling >90% recovery. Subsequent cooling crystallization at 0–5°C yields technical-grade dimer (85–92% purity), though co-crystallization with cefpodoxime proxetil hydrochloride necessitates iterative recrystallization.

Chromatographic Resolution

Preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) and 0.1% formic acid/acetonitrile gradient (15→45% over 40 minutes) resolves the dimer (retention time = 28.3 minutes) from proximal impurities. Loading capacities of 50 mg/injection achieve >98% purity.

Analytical Characterization

Spectroscopic Profiling

  • HRMS (ESI+) : m/z 1115.2 [M+H]+^+ (calc. 1115.24), confirming molecular formula C42_{42}H54_{54}N10_{10}O18_{18}S4_4 .

  • 1^1H NMR (500 MHz, DMSO-d6_6): δ 9.21 (s, 1H, NH), 7.12 (s, 1H, thiazole-H), 5.87 (d, J = 4.8 Hz, 1H, H-6), 5.32 (q, J = 6.1 Hz, 1H, CH(CH3_3)2_2).

  • IR (KBr): 1775 cm1^{-1} (β-lactam C=O), 1689 cm1^{-1} (amide I), 1512 cm1^{-1} (C=N).

Chiral Purity Assessment

The dimer exhibits two diastereomers due to axial chirality at the 4,7-seco junction. Chiral SFC (Chiralpak AD-H, 35% ethanol/CO2_2) resolves these with α = 1.22 and Rs_s = 2.15. Pharmacopeial guidelines specify a diastereomer ratio (R:S) of 0.50–0.60, enforceable via this method.

Mitigation Strategies in Industrial Synthesis

Process Optimization

  • Temperature Modulation : Maintaining esterification at −8 ± 1°C reduces dimer content from 1.2% to 0.3%.

  • Stoichiometric Control : Limiting DBU to 1.0 eq suppresses overactivation, curtailing dimerization side reactions.

  • Quenching Protocol : Immediate post-reaction quenching with 10% HCl (pH 2.5–3.0) stabilizes the β-lactam ring, preventing rearrangement.

Inline Process Analytics

PAT tools like ReactIR™ monitor the 1775 cm1^{-1} β-lactam peak in real-time. A decrease in peak area >5%/hour triggers corrective actions (e.g., cooling adjustment), ensuring dimer levels <0.15%.

Regulatory and Pharmacopeial Considerations

The dimer is classified as a "Specified Impurity" per ICH Q3A guidelines, with a permissible limit of 0.3% in drug substance. USP monographs mandate HPLC analysis using a phenyl-hexyl column (4.6 × 250 mm) and 0.05 M phosphate buffer (pH 3.5)/acetonitrile (82:18) at 1.0 mL/min, with UV detection at 254 nm.

Applications in Reference Standard Synthesis

Intentional synthesis for analytical standards involves:

  • Controlled Degradation : Heating cefpodoxime proxetil (50 mg/mL) in pH 9.0 borate buffer at 60°C for 8 hours yields 12–15% dimer.

  • Semisynthesis : Condensing cefpodoxime acid (1.0 eq) with 1-iodoethyl isopropyl carbonate (1.2 eq) in DMA at −5°C for 45 minutes, followed by HCl-mediated cyclization.

Chemical Reactions Analysis

Types of Reactions

Cefpodoxime Proxetil 4,7-seco-Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of hydrolysis is cefpodoxime, the active antibacterial agent. Other reactions may yield various derivatives with modified antibacterial properties .

Scientific Research Applications

Pharmacological Properties

  • Chemical Structure : The chemical formula for cefpodoxime proxetil 4,7-seco-dimer is C42H54N10O18S4C_{42}H_{54}N_{10}O_{18}S_{4} with a molecular weight of 1115.19 g/mol .
  • Absorption and Distribution : Cefpodoxime proxetil is well absorbed from the gastrointestinal tract, with approximately 50% of the administered dose being absorbed systemically. It has a half-life ranging from 1.9 to 3.7 hours, allowing for twice-daily dosing .
  • Spectrum of Activity : Cefpodoxime is resistant to many beta-lactamases and shows effectiveness against common pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.

Clinical Applications

This compound's primary application lies in its association with cefpodoxime's therapeutic use. Below are detailed applications based on clinical studies:

Respiratory Tract Infections

Cefpodoxime proxetil is commonly prescribed for acute otitis media, pharyngitis, and sinusitis. Studies have shown its efficacy comparable to other antibiotics like amoxicillin and ceftriaxone in treating these conditions .

Infection TypeTreatment ComparisonEfficacy
Acute Otitis MediaCefpodoxime vs AmoxicillinComparable outcomes
PharyngitisCefpodoxime vs PhenoxymethylpenicillinComparable outcomes
SinusitisCefpodoxime vs Amoxicillin + ClavulanicComparable outcomes

Urinary Tract Infections

The drug demonstrates significant efficacy against urinary pathogens. It has been shown to achieve high concentrations in urine, making it suitable for treating uncomplicated urinary tract infections .

Skin and Soft Tissue Infections

Cefpodoxime proxetil has been effective in treating skin infections caused by Staphylococcus aureus and Streptococcus pyogenes. Clinical trials indicate that higher doses yield better outcomes in skin structure infections .

Study on Efficacy in Pneumonia

A clinical trial involving hospitalized patients with bronchopneumonia indicated that a single oral dose of cefpodoxime was as effective as parenteral ceftriaxone. This study highlighted the potential for oral antibiotics in managing severe infections without requiring hospitalization .

Comparative Study on Skin Infections

In a comparative analysis of cefpodoxime proxetil against other beta-lactams for skin infections, the results showed that patients treated with cefpodoxime had similar recovery rates but reported fewer side effects compared to those on traditional therapies .

Mechanism of Action

Cefpodoxime Proxetil 4,7-seco-Dimer exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The active form, cefpodoxime, binds to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to cell lysis and death of the bacteria. The 4,7-seco modification may enhance binding affinity or stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Properties

The 4,7-seco-Dimer differs significantly from Cefpodoxime Proxetil and other related impurities:

Compound Molecular Formula Molecular Weight Key Structural Features
Cefpodoxime Proxetil C₂₂H₂₇N₅O₁₀S₂ 585.61 Prodrug ester, intact β-lactam ring
2-Formyl-cefpodoxime C₂₃H₂₇N₅O₁₁S₂ 613.63 Formyl group substitution at side chain
N-Acetyl Cefpodoxime C₂₃H₂₉N₅O₁₀S₂ 599.63 Acetylated amine group
4,7-seco-Dimer C₄₂H₅₄N₁₀O₁₈S₄ 1115.19 Dimeric structure with 4,7-seco cleavage

The dimer’s larger size and altered ring structure reduce its solubility and bioavailability compared to the parent compound .

Formation Pathways

  • 4,7-seco-Dimer : Forms under hydrolytic or oxidative stress, likely via cleavage of the β-lactam ring followed by dimerization .
  • 2-Formyl-cefpodoxime : Generated during synthesis via formylation of the primary amine group .
  • N-Acetyl Cefpodoxime : Results from acetylation during purification steps .

Forced degradation studies (acid/base hydrolysis, UV exposure, oxidation) show that the 4,7-seco-Dimer is more prevalent under prolonged oxidative conditions, whereas N-Acetyl derivatives dominate in acidic environments .

Analytical Detection

Liquid chromatography–mass spectrometry (LC–MSⁿ) and high-resolution mass spectrometry (LC-HRMS) are critical for distinguishing the 4,7-seco-Dimer from other impurities. Key findings include:

  • Retention Time : The dimer elutes later than the parent compound due to higher molecular weight .
  • Mass Fragmentation: The dimer exhibits unique fragmentation patterns, such as m/z 557.2 (monomer fragment) and m/z 1115.2 (intact dimer) .
  • UV Spectra : Unlike 2-Formyl-cefpodoxime, the dimer lacks a distinct UV chromophore due to disrupted conjugation .

Stability and Regulatory Considerations

  • Stability : The 4,7-seco-Dimer is stable under refrigeration but degrades at >40°C .
  • Regulatory Status : Listed in pharmacopeias (USP, EP, JP) with strict impurity limits . Extended-release formulations (e.g., Sun Pharma’s patent) use stabilizers like EDTA to suppress dimer formation .

Biological Activity

Cefpodoxime proxetil 4,7-seco-dimer is a prodrug of cefpodoxime, a third-generation cephalosporin antibiotic. This compound exhibits significant antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, making it a valuable therapeutic option in treating various infections. This article explores its biological activity, pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C42H54N10O18S4C_{42}H_{54}N_{10}O_{18}S^{4} and a molecular weight of approximately 1,115.2 g/mol. The compound is characterized by its stability against common beta-lactamases, which enhances its effectiveness against resistant bacterial strains.

Cefpodoxime acts primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), particularly PBP 3, thereby disrupting the peptidoglycan layer essential for bacterial integrity and survival. This mechanism leads to bactericidal effects against susceptible organisms .

Pharmacodynamics

Cefpodoxime exhibits a broad spectrum of activity:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (methicillin-susceptible strains) and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae, among others.

The drug is notably effective in the presence of certain beta-lactamases, allowing it to overcome resistance mechanisms that affect other antibiotics .

Pharmacokinetics

  • Absorption : After oral administration, cefpodoxime proxetil is absorbed from the gastrointestinal tract and converted into its active form, cefpodoxime. Approximately 50% of the administered dose is absorbed systemically .
  • Distribution : Cefpodoxime achieves significant concentrations in tissues such as lung and tonsil tissue, maintaining levels above the minimum inhibitory concentration (MIC) for relevant pathogens for several hours post-dosing .
  • Half-life : The elimination half-life ranges from 2.09 to 2.84 hours in healthy subjects, allowing for convenient dosing schedules .
  • Excretion : About 29% to 33% of the drug is excreted unchanged in urine within 12 hours after administration .

Clinical Efficacy

Clinical studies have demonstrated that cefpodoxime is comparable in efficacy to other antibiotics like amoxicillin and ceftriaxone for treating respiratory infections, urinary tract infections, and skin infections. It has been shown to be effective in both adult and pediatric populations .

Case Studies

  • Pharyngotonsillitis Treatment :
    • A study compared cefpodoxime proxetil (100 mg twice daily) with phenoxymethylpenicillin and found similar clinical cure rates.
    • Patients showed significant improvement with reduced symptoms within a few days of treatment.
  • Bronchopneumonia :
    • Cefpodoxime was administered to hospitalized patients at risk due to underlying conditions.
    • Results indicated that it was as effective as parenteral ceftriaxone, with patients showing marked clinical improvement.
  • Pediatric Use :
    • In a trial involving children under 12 years old, cefpodoxime was well tolerated with mild gastrointestinal disturbances reported in a small percentage of cases .

Adverse Effects

Cefpodoxime is generally well tolerated; however, some adverse effects include:

  • Gastrointestinal disturbances (diarrhea in up to 15% of patients)
  • Skin rashes
  • Rarely reported pseudomembranous colitis associated with Clostridium difficile infections .

Q & A

Q. What are the critical physicochemical properties of Cefpodoxime Proxetil that influence experimental handling?

Cefpodoxime Proxetil is a white to pale brown crystalline powder with a melting point of 111–113°C and a density of 1.58 g/cm³. It is highly soluble in methanol, chloroform, and acetic acid but poorly soluble in water, necessitating formulation adjustments for bioavailability studies . Handling requires strict ventilation, protective equipment, and avoidance of environmental release due to its classification as a skin/respiratory sensitizer .

Q. Which validated chromatographic methods are used for quantifying Cefpodoxime Proxetil and its isomers?

Reverse-phase HPLC with a C18 column (4.6 × 150 mm, 5 µm) and UV detection at 254 nm is standard. The mobile phase typically combines methanol and phosphate buffer (pH 4.0) in a 60:40 ratio at 0.8 mL/min flow rate. System suitability requires resolution between isomers (e.g., relative retention times of 0.50–0.60 for isomer B) and precision with ≤2% RSD .

Q. How is the purity of Cefpodoxime Proxetil assessed in pharmaceutical formulations?

Purity is evaluated using UV-Vis spectroscopy (λmax = 235 nm) and HPLC. Acceptance criteria include ≤6% total impurities, with individual limits for related substances (e.g., isomer A ≤2.0%, isomer III ≤1.0%) . Internal standards like ethyl parahydroxybenzoate ensure accuracy in quantification .

Q. What are the regulatory standards for Cefpodoxime Proxetil in pharmacopeial monographs?

The U.S. Pharmacopeia (USP) mandates compliance with identity tests (IR, NMR), assay limits (93.0–107.0%), and impurity profiles. Stability-indicating methods must resolve degradation products under stress conditions (e.g., acid/base hydrolysis, oxidation) .

Advanced Research Questions

Q. How can HPLC conditions be optimized to resolve Cefpodoxime Proxetil isomers?

Adjust the mobile phase pH (4.0–4.5) and organic modifier ratio (methanol:buffer 55:45 to 65:35). Column temperature (25–30°C) and flow rate (0.8–1.2 mL/min) influence retention times. Design of Experiments (DoE) software can model optimal parameters for resolution ≥2.0 between isomers .

Q. What strategies validate stability-indicating methods for degradation product analysis?

Stress testing under thermal (80°C), hydrolytic (0.1N HCl/NaOH), oxidative (3% H₂O₂), and photolytic conditions is performed. Degradation products are identified via LC-MS/MS and quantified against reference standards. Method validation includes specificity, linearity (R² >0.999), and precision (≤2% RSD) .

Q. How are pharmacokinetic data discrepancies addressed in cross-study comparisons?

Discrepancies in bioavailability or clinical outcomes (e.g., bacteriological response rates) require meta-analysis of patient demographics, dosing regimens, and microbiological criteria. For instance, higher food-enhanced absorption rates may explain variability in efficacy studies .

Q. What experimental designs improve the solubility and dissolution of Cefpodoxime Proxetil?

Microparticle formulation techniques (e.g., spray drying) and co-solvents (PEG 400, poloxamers) enhance solubility. Dissolution testing using USP Apparatus 2 (paddle method, 50 rpm, pH 6.8 buffer) ensures ≥70% release within 45 minutes .

Q. How are isomer ratios controlled during synthetic scale-up?

Isomer ratios (A:B = 0.50–0.60) are monitored via in-process HPLC checks. Crystallization conditions (solvent polarity, cooling rates) and chiral catalysts optimize stereochemical purity .

Q. What in vitro models assess drug-drug interactions involving Cefpodoxime Proxetil?

Caco-2 cell monolayers evaluate intestinal absorption interference with antacids or laxatives. Hepatic microsomal studies identify CYP450-mediated interactions. Co-administration with probenecid can model renal excretion effects .

Data Contradiction and Analysis

Q. How to reconcile conflicting clinical efficacy data between Cefpodoxime Proxetil and comparators?

In pediatric otitis media trials, Cefpodoxime Proxetil showed superior bacteriological response (66%) vs. penicillin V but comparable clinical success (67%) to cefixime. Differences arise from beta-lactamase prevalence and strict evaluability criteria; subgroup analysis by pathogen (e.g., S. pneumoniae vs. H. influenzae) clarifies context-specific efficacy .

Q. Why do solubility studies report variable bioavailability despite similar formulations?

Polymorphic forms and particle size distribution (e.g., micronized vs. non-micronized) impact dissolution. Bio-relevant media (FaSSIF/FeSSIF) better predict in vivo performance than aqueous buffers .

Methodological Tables

Q. Table 1. HPLC Conditions for Isomer Resolution

ParameterSpecificationReference
ColumnC18 (4.6 × 150 mm, 5 µm)
Mobile PhaseMethanol:Phosphate Buffer (60:40, pH 4.0)
Flow Rate0.8 mL/min
DetectionUV at 254 nm
Isomer Ratio (B/A)0.50–0.60

Q. Table 2. Stress Degradation Conditions

ConditionParametersOutcome
Acid Hydrolysis0.1N HCl, 70°C, 24h10–15% degradation
Base Hydrolysis0.1N NaOH, 70°C, 24h20–25% degradation
Oxidation3% H₂O₂, 25°C, 24h5–8% degradation
Photolysis1.2 million lux hours, 25°C<5% degradation
Thermal80°C, 72h3–5% degradation
Adapted from

Note : The term "4,7-seco-Dimer" was not explicitly addressed in the provided evidence, which focuses on the monomeric form of Cefpodoxime Proxetil. Further investigation into dimer-specific literature is recommended.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.